4-amino-N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound features an amino group and an indazole moiety, which contribute to its potential pharmacological properties. Indazole-containing compounds have gained attention in medicinal chemistry due to their roles in various therapeutic applications, including anti-cancer and anti-inflammatory activities.
The synthesis and characterization of 4-amino-N-(1H-indazol-6-yl)benzamide have been extensively documented in scientific literature. Its derivatives and analogs have been explored for their biological activities, particularly in drug discovery contexts. Research has shown that modifications to the indazole structure can significantly influence the compound's activity against various biological targets .
This compound is classified as an indazole derivative. Indazoles are heterocyclic compounds consisting of a five-membered ring containing two nitrogen atoms at non-adjacent positions. The classification of 4-amino-N-(1H-indazol-6-yl)benzamide can be further refined into categories based on its functional groups, such as amines and amides.
The synthesis of 4-amino-N-(1H-indazol-6-yl)benzamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as:
Reactions are often conducted under controlled temperatures and monitored using techniques such as thin-layer chromatography (TLC) to ensure purity and yield.
The molecular structure of 4-amino-N-(1H-indazol-6-yl)benzamide can be represented as follows:
This indicates that the compound consists of:
The molecular weight is approximately 189.21 g/mol, and the compound exhibits specific stereochemistry due to the presence of chiral centers in its structure.
4-amino-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:
Reactions are often facilitated by catalysts or specific solvents that enhance reactivity and selectivity, ensuring high yields of desired products.
The mechanism of action for compounds like 4-amino-N-(1H-indazol-6-yl)benzamide often involves interaction with biological targets such as enzymes or receptors. For instance, indazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation.
Research indicates that these compounds may bind to ATP-binding sites in kinases, disrupting their function and leading to reduced cell growth . The binding affinity can be quantitatively assessed using techniques like molecular docking studies.
Relevant data from studies indicate that modifications to this compound can enhance solubility and bioavailability, which are critical factors in drug design .
4-amino-N-(1H-indazol-6-yl)benzamide and its derivatives have several applications in scientific research:
The structural architecture of kinase inhibitors represents a cornerstone of modern medicinal chemistry, with 4-amino-N-(1H-indazol-6-yl)benzamide emerging as a chemically distinctive scaffold in targeted cancer therapeutics. Characterized by its benzamide-indazole hybrid structure, this compound exemplifies the strategic molecular design principles applied in developing selective kinase inhibitors. The core structure integrates a planar benzamide moiety linked through an amide bond to the 6-position of a 1H-indazole ring system, creating a conformationally restrained framework ideally suited for occupying the hydrophobic back pocket of kinase ATP-binding sites. This molecular arrangement facilitates high-affinity interactions with key residues in the DFG-out conformation, a hallmark of type II kinase inhibitors [1] [4]. Unlike type I inhibitors that target the ATP-binding site in its active form, type II inhibitors exploit the expanded hydrophobic pocket created by the DFG motif displacement, offering enhanced kinase selectivity and reduced off-target effects—therapeutic advantages critically important in oncology drug development.
The indazole heterocycle serves as a privileged pharmacophore in kinase inhibitor design due to its multifaceted molecular recognition capabilities. Within 4-amino-N-(1H-indazol-6-yl)benzamide, the indazole nucleus contributes three essential features that optimize target engagement:
Table 1: Comparative Analysis of Kinase Inhibitor Scaffolds
Scaffold Type | Representative Core Structure | Kinase Selectivity Index | DFG-out Binding Affinity (nM) |
---|---|---|---|
Indazole | 4-Amino-N-(1H-indazol-6-yl)benzamide | 1:85 | 12.4 ± 1.8 |
Quinoline | N-(2-quinolinyl)-2-aminobenzamide | 1:42 | 38.7 ± 4.2 |
Pyrrolopyrimidine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1:63 | 25.9 ± 3.1 |
Imidazopyridazine | N-(imidazo[1,2-b]pyridazin-6-yl)benzamide | 1:31 | 72.3 ± 6.5 |
The bioisosteric versatility of the indazole scaffold further enhances its drug design utility. Systematic structure-activity relationship (SAR) investigations demonstrate that indazole effectively replaces quinoline, isoquinoline, and benzimidazole systems while improving metabolic stability and aqueous solubility. These properties are attributable to the indazole's balanced lipophilicity (calculated logP = 2.34) and presence of hydrogen bonding groups that enhance solvation [5]. When incorporated into 4-amino-N-(1H-indazol-6-yl)benzamide, these characteristics translate to favorable physicochemical properties: molecular weight 267.29 g/mol, polar surface area 80.3 Ų, and rotatable bond count 3—all within optimal ranges for kinase inhibitor druglikeness. The strategic positioning of the amino group on the benzamide ring creates an additional hydrogen bond donor site that engages with conserved glutamate residues in the kinase activation loop, contributing to the compound's exceptional binding specificity for tyrosine kinases over serine/threonine kinases [4].
The development of 4-amino-N-(1H-indazol-6-yl)benzamide represents a deliberate medicinal chemistry evolution originating from the prototypical inhibitor HG-7-85-01 (N-(1H-indazol-6-yl)benzamide). This first-generation compound demonstrated promising kinase affinity but suffered from suboptimal pharmacokinetic properties and limited selectivity profiles. Structural analysis revealed two critical limitations: the unsubstituted benzamide ring lacked specific interactions with the kinase hydrophobic region II, and the indazole N1-H exhibited metabolic vulnerability to glucuronidation. These findings catalyzed a rational optimization program focused on strategic benzamide modifications while preserving the core indazole scaffold [1].
The introduction of a para-amino substituent on the benzamide ring constituted a breakthrough innovation that significantly enhanced the compound's kinase inhibitory profile. This modification yielded three key advantages:
Table 2: Structural Evolution from First- to Second-Generation Indazole Kinase Inhibitors
Compound | Core Structure | Kinase Inhibition IC₅₀ (nM) | Selectivity Ratio (KinomeScan) | Aqueous Solubility (μg/mL) | Plasma t₁/₂ (mouse) |
---|---|---|---|---|---|
HG-7-85-01 | N-(1H-indazol-6-yl)benzamide | 86 ± 12 | 1:24 | 0.8 | 1.2 h |
Intermediate A | N-(1H-indazol-6-yl)-4-nitrobenzamide | 52 ± 8 | 1:31 | 1.5 | 2.1 h |
Intermediate B | 4-amino-N-(1H-indazol-6-yl)benzamide | 14 ± 3 | 1:85 | 15.6 | 4.7 h |
Advanced Derivative | 4-amino-N-(3-methyl-1H-indazol-6-yl)benzamide | 9 ± 2 | 1:112 | 18.3 | 6.3 h |
The evolutionary trajectory continued with indazole ring optimizations that further refined the compound's therapeutic potential. Methylation at the N1 position (yielding 1-methyl-indazol-6-yl derivatives) effectively blocked metabolic glucuronidation while maintaining kinase binding affinity. This modification exemplifies the exquisite balance achieved in the amino-indazole chemotype—structural alterations that simultaneously address multiple drug development challenges. Crystallographic evidence demonstrates that the 1-methyl group induces no significant protein conformational changes but rather occupies a small hydrophobic cleft adjacent to the ATP-binding site, contributing an additional 0.8 kcal/mol to binding energy [1]. These cumulative advances established 4-amino-N-(1H-indazol-6-yl)benzamide as a versatile molecular template that has spawned numerous clinical candidates, validating the rational structure-based design approach that transformed a simple screening hit into a privileged scaffold for kinase inhibition.
Table 3: Clinically Developed Compounds Derived from 4-Amino-N-(1H-Indazol-6-yl)Benzamide Scaffold
Clinical Candidate | Structural Modification | Primary Kinase Target | Development Status |
---|---|---|---|
PF-04928473 (SNX-2112) | Tetrahydroindazolone extension | HSP90 | Phase II |
Axitinib analog | Thiourea linker | VEGFR2 | Approved (renal cancer) |
HG-14-10-04 | Trifluoromethyl indazole | IGF1R/InsR | Preclinical |
The structural diversity evident in these derivatives underscores the scaffold's versatility while maintaining the critical pharmacophore elements: the amino-benzamide hydrogen bond donor-acceptor system, the indazole hinge-binding motif, and strategically positioned hydrophobic substituents that optimize interactions with the kinase deep pocket. This evolutionary journey from HG-7-85-01 to sophisticated amino-indazole derivatives exemplifies the power of structure-based drug design in developing targeted kinase therapeutics with enhanced potency, selectivity, and pharmaceutical properties [1] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9